ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C13H12O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, an oxo group at position 2, and an ethyl ester group at position 4 of the chromen-2-one structure.
Mechanism of Action
- Some analogs of 2H/4H-chromenes trigger cell apoptosis by activating caspase 3/7 and causing DNA fragmentation. Others reduce cell invasion and migration .
- At the molecular level, ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate’s effects remain elusive. However, its analogs exhibit various activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties .
Biochemical Pathways
Result of Action
Its potential therapeutic applications make it an exciting area for scientific exploration . 🌟
Biochemical Analysis
Biochemical Properties
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help reduce oxidative damage in cells. Additionally, this compound can bind to proteins involved in inflammatory responses, thereby modulating their activity and reducing inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress . By activating Nrf2, this compound enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage. Furthermore, it has been shown to modulate the expression of genes involved in inflammation and apoptosis, leading to reduced inflammation and increased cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and transcription factors, thereby influencing their activity. For instance, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules . By inhibiting COX-2, this compound reduces the production of inflammatory mediators, leading to decreased inflammation. Additionally, this compound can modulate the activity of transcription factors, such as NF-κB, which play a crucial role in regulating gene expression during inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under ambient conditions for extended periods . Its stability may be affected by factors such as light and temperature. In in vitro studies, this compound has shown sustained antioxidant and anti-inflammatory effects over time . In in vivo studies, long-term administration of this compound has been associated with reduced oxidative stress and inflammation in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage range to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the urine. Additionally, this compound can influence metabolic flux and metabolite levels in cells. For example, it has been shown to increase the levels of antioxidant metabolites, such as glutathione, thereby enhancing cellular antioxidant capacity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution within the cells . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it enhances mitochondrial antioxidant capacity and protects against oxidative damage . Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . Another method involves the condensation of phenol with ethyl acetoacetate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Comparison with Similar Compounds
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives, such as:
4-methyl-7-hydroxycoumarin: Similar structure but lacks the ethyl ester group.
7-hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl ester group and has a methyl group at position 4.
Coumarin: The parent compound with a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVDIQDSYRPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221432 | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-73-0 | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91903-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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